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molecular formula C12H17N B8470655 (R)-1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine CAS No. 125349-37-3

(R)-1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine

Cat. No. B8470655
M. Wt: 175.27 g/mol
InChI Key: KYWYAWFSWFSPAY-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05728869

Procedure details

The acetate compound prepared in B (ii) (55 g, GC purity 91%, 0.172 moles) was added over 45 minutes to 98% H2SO4 (50 ml) at 25°-60° C. (exotherm). After stirring for a further 30 minutes at 60° C., water (50 ml) containing acetic acid (10 ml) was cautiously added dropwise and the mixture heated at 100° C. for 3 hours. Petrol (60/80 b.p., 100 ml) was added and the mixture basified to pH 9 with 35% aqueous ammonia (150 ml). Separation of the organic layer, drying (MgSO4) and solvent flash gave the desired product (22.6 g, GC purity 92%, yield 69%). NMR analysis using chiral solvating agent [(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol] showed a 70/30 mixture of enantiomers in favour of the (-)-isomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( ii )
Quantity
55 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Petrol
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
69%

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.C(OC(C)C([N:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]([CH3:22])[CH2:14][C:13]1([CH3:24])[CH3:23])=O)(=O)C.OS(O)(=O)=O.N>C(O)(=O)C.O>[NH2:12][C:21]1[CH:20]=[CH:19][CH:18]=[C:17]2[C:16]=1[CH:15]([CH3:22])[CH2:14][C:13]2([CH3:23])[CH3:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Name
( ii )
Quantity
55 g
Type
reactant
Smiles
C(C)(=O)OC(C(=O)N1C(CC(C2=CC=CC=C12)C)(C)C)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
N
Step Four
Name
Petrol
Quantity
100 mL
Type
solvent
Smiles
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After stirring for a further 30 minutes at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was cautiously added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 100° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Separation of the organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying (MgSO4) and solvent flash

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C2C(CC(C2=CC=C1)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.6 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05728869

Procedure details

The acetate compound prepared in B (ii) (55 g, GC purity 91%, 0.172 moles) was added over 45 minutes to 98% H2SO4 (50 ml) at 25°-60° C. (exotherm). After stirring for a further 30 minutes at 60° C., water (50 ml) containing acetic acid (10 ml) was cautiously added dropwise and the mixture heated at 100° C. for 3 hours. Petrol (60/80 b.p., 100 ml) was added and the mixture basified to pH 9 with 35% aqueous ammonia (150 ml). Separation of the organic layer, drying (MgSO4) and solvent flash gave the desired product (22.6 g, GC purity 92%, yield 69%). NMR analysis using chiral solvating agent [(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol] showed a 70/30 mixture of enantiomers in favour of the (-)-isomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( ii )
Quantity
55 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Petrol
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
69%

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.C(OC(C)C([N:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]([CH3:22])[CH2:14][C:13]1([CH3:24])[CH3:23])=O)(=O)C.OS(O)(=O)=O.N>C(O)(=O)C.O>[NH2:12][C:21]1[CH:20]=[CH:19][CH:18]=[C:17]2[C:16]=1[CH:15]([CH3:22])[CH2:14][C:13]2([CH3:23])[CH3:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Name
( ii )
Quantity
55 g
Type
reactant
Smiles
C(C)(=O)OC(C(=O)N1C(CC(C2=CC=CC=C12)C)(C)C)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
N
Step Four
Name
Petrol
Quantity
100 mL
Type
solvent
Smiles
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After stirring for a further 30 minutes at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was cautiously added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 100° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Separation of the organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying (MgSO4) and solvent flash

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C2C(CC(C2=CC=C1)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.6 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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